Ethyl 2-bromo-2-cyanoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBTDLJOFKSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030252 | |
| Record name | Bromocyanoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-46-8 | |
| Record name | Ethyl 2-bromo-2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-bromo-2-cyano-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1187-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromocyanoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Ethyl 2 Bromo 2 Cyanoacetate
Direct Bromination of Ethyl Cyanoacetate (B8463686): Reaction Conditions and Mechanistic Considerations
The most common and direct method for synthesizing ethyl 2-bromo-2-cyanoacetate is the α-halogenation of ethyl cyanoacetate. This reaction involves the substitution of a hydrogen atom on the carbon atom situated between the ester and nitrile groups with a bromine atom.
Stoichiometric Bromination using Molecular Bromine (Br₂) in Organic Solvents (e.g., Acetic Acid, Carbon Tetrachloride)
The direct bromination of ethyl cyanoacetate is typically achieved using molecular bromine (Br₂) as the brominating agent. The reaction is commonly carried out in anhydrous organic solvents such as acetic acid or carbon tetrachloride. A stoichiometric ratio of 1:1 between ethyl cyanoacetate and bromine is crucial to minimize the formation of the di-brominated byproduct, ethyl dibromocyanoacetate. The reaction is exothermic, necessitating the slow and controlled addition of bromine over a period of one to two hours to maintain the desired reaction temperature. Following the reaction, purification is typically performed to achieve yields ranging from 75% to 85%.
The reaction proceeds through the enol form of ethyl cyanoacetate. The presence of the electron-withdrawing cyano and ester groups increases the acidity of the α-hydrogen, facilitating the formation of the enolate intermediate which then reacts with bromine. rsc.org
Influence of Solvent Polarity and Reaction Temperature on Yield and Purity
The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and purity of the final product. Anhydrous conditions are essential to prevent the hydrolysis of the ester or nitrile groups. The reaction is typically conducted at ambient temperatures, between 20–25°C.
The polarity of the solvent can influence the rate of enolization and the subsequent reaction with bromine. While acetic acid and carbon tetrachloride are commonly used, other solvents can be employed. For instance, dichloromethane (B109758) has been identified as a suitable solvent for certain bromination reactions, as it is believed to possess the optimal polarity for enhancing reaction selectivity. google.comresearchgate.net In contrast, solvents like acetonitrile, diethyl ether, tetrahydrofuran, and n-hexane have been shown to result in lower yields under similar conditions. researchgate.net Protic polar solvents are generally considered unsuitable for this type of reaction. rsc.org
| Parameter | Condition | Effect on Yield and Purity |
| Solvent | Acetic Acid, Carbon Tetrachloride | Commonly used, provides good yields. |
| Dichloromethane | Can offer excellent selectivity. google.comresearchgate.net | |
| Acetonitrile, Diethyl Ether, THF, n-hexane | Generally result in lower yields. researchgate.net | |
| Temperature | 20–25°C | Optimal range for minimizing side reactions. |
| Elevated Temperatures | Can lead to increased byproduct formation. | |
| Reagent Ratio | 1:1 (Ethyl Cyanoacetate:Br₂) | Minimizes di-bromination. |
Scalability Considerations for Industrial Production and Laboratory Synthesis
For industrial-scale production, the process is adapted to ensure safety and efficiency. This often involves continuous-flow bromination, where bromine is continuously added to a solution of ethyl cyanoacetate in acetic acid, with external cooling to maintain a temperature of 25–30°C. Post-reaction, vacuum distillation is employed to isolate the product, followed by potential recrystallization to achieve high purity. Solvent recovery and waste reduction strategies are also integral to industrial synthesis.
In a laboratory setting, the synthesis is typically performed in a batch process. Careful control over the addition rate of bromine and temperature is paramount to ensure a safe reaction and good yield.
Alternative Bromination Strategies: Investigating N-Bromosuccinimide (NBS) Approaches for Alpha-Bromo-Amides (Analogous Systems)
While molecular bromine is the standard, N-Bromosuccinimide (NBS) presents an alternative brominating agent. NBS is often considered a milder and more selective reagent. rsc.org In reactions analogous to the bromination of ethyl cyanoacetate, such as the α-bromination of ketones, NBS has been used effectively. researchgate.net For example, 2-bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide has been synthesized via the bromination of 2-cyano-N-(5-methylthiazol-2-yl)acetamide using NBS in the presence of ammonium (B1175870) acetate (B1210297). chemrxiv.org
However, the reaction of ethyl cyanoacetate with NBS can lead to different products depending on the stoichiometry. The use of two molar equivalents of NBS with one molar equivalent of ethyl cyanoacetate in carbon tetrachloride has been shown to yield ethyl dibromocyanoacetate. rsc.org This suggests that careful control of the reaction conditions is necessary to achieve the desired mono-brominated product when using NBS.
Optimization of Reaction Parameters: Catalyst Systems and Additives for Enhanced Selectivity and Conversion
To improve the efficiency and selectivity of the bromination of ethyl cyanoacetate, various catalysts and additives can be employed. The goal is to enhance the rate of the desired reaction while minimizing the formation of byproducts.
Research into the bromination of other active methylene (B1212753) compounds provides insights into potential catalytic systems. For instance, the use of potassium bromide with hydrochloric acid and hydrogen peroxide has been shown to effectively brominate active methylene and methyne compounds at room temperature. researchgate.net Another approach involves using a recyclable ditribromide reagent, which can act as a safe and efficient source of bromine. acs.org
In some cases, the presence of a base can influence the reaction. For example, the bromination of ethyl cyanoacetate with bromine in the presence of magnesium oxide has been reported to yield a mixture of ethyl dibromocyanoacetate and dibromoacetonitrile, with the product ratio depending on the amount of magnesium oxide used. rsc.org
| Catalyst/Additive | Potential Effect |
| Potassium Bromide/HCl/H₂O₂ | Enables bromination at room temperature. researchgate.net |
| Recyclable Ditribromide Reagent | Provides a safe and efficient bromine source. acs.org |
| Magnesium Oxide | Can influence product distribution, potentially leading to di-brominated products. rsc.org |
Comparative Analysis of Synthetic Routes: Efficiency, Economic Viability, and Environmental Impact
When evaluating different synthetic routes to this compound, several factors must be considered:
Efficiency: The direct bromination with molecular bromine generally offers good yields (75-85%) when properly controlled. The efficiency of NBS-based methods can vary and may require more stringent optimization to achieve high selectivity for the mono-brominated product.
Environmental Impact: The environmental impact of chemical syntheses is an increasingly important consideration. The use of hazardous reagents like molecular bromine requires careful handling and waste disposal procedures. The development of greener synthetic methods is an ongoing area of research. This includes the use of less hazardous brominating agents, recyclable catalysts, and solvent-free reaction conditions. acs.orgpsu.edu For example, the use of aqueous media for bromination reactions is being explored as a more environmentally friendly alternative to organic solvents. psu.edu The environmental clearance for industrial production often mandates considerations for waste and effluent treatment. environmentclearance.nic.in
Advanced Reaction Mechanisms and Selectivity Studies of Ethyl 2 Bromo 2 Cyanoacetate
Electronic Structure and Reactivity Profile: Role of Dual Electron-Withdrawing Groups
The reactivity of ethyl 2-bromo-2-cyanoacetate is fundamentally governed by the presence of two potent electron-withdrawing groups—a bromine atom and a cyano group—attached directly to the α-carbon. This substitution pattern renders the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. solubilityofthings.com
The pronounced electrophilicity of the α-carbon in this compound is a direct consequence of the cumulative electron-withdrawing effects of the adjacent bromo, cyano, and ester functionalities.
Inductive Effect (-I): The bromine atom, being highly electronegative, exerts a strong negative inductive effect, pulling electron density away from the α-carbon through the sigma bond. Similarly, the cyano group and the carbonyl oxygen of the ester group contribute to this electron withdrawal, further polarizing the C-Br bond and increasing the partial positive charge on the α-carbon. electrochemsci.org
Resonance Effect (-M): The cyano and carbonyl groups also exert a resonance effect by delocalizing the electron density of any potential carbanionic intermediate that might form upon nucleophilic attack. The cyano group, in particular, is effective at stabilizing a negative charge through conjugation, which facilitates reactions that involve the displacement of the bromide ion.
This combination of inductive and resonance effects activates the α-carbon, making it an excellent electrophile and setting the stage for various substitution reactions.
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity. libretexts.orgimperial.ac.uk In the context of this compound, the interaction between its LUMO and the Highest Occupied Molecular Orbital (HOMO) of a nucleophile is key to predicting reaction outcomes.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the charge distribution and frontier molecular orbitals of the compound. These analyses consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the electrophilic α-carbon. This localization confirms that the α-carbon is the primary site for nucleophilic attack, as this is where the orbital overlap with an incoming nucleophile's HOMO would be most effective, leading to a stabilized transition state and subsequent reaction. researchgate.net
Nucleophilic Substitution Reactions (SN2-Type): Bromine as an Excellent Leaving Group
The chemical utility of this compound is most prominently demonstrated in its participation in nucleophilic substitution reactions. solubilityofthings.com The bromine atom is an excellent leaving group due to the stability of the resulting bromide anion and the significant polarization of the C-Br bond. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, characterized by a backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com The high reactivity of the compound allows for the synthesis of a wide range of substituted derivatives.
This compound readily reacts with various primary and secondary amines, providing a direct route to substituted ethyl 2-amino-2-cyanoacetates. In this SN2 reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. youtube.com This reaction is a fundamental transformation for introducing amino functionalities and is a key step in the synthesis of more complex nitrogen-containing molecules and heterocyclic compounds. mdpi.com
Table 1: Illustrative Reactions with Amines
| Nucleophile (Amine) | Product (Substituted Aminoacetate) |
|---|---|
| Ammonia (NH₃) | Ethyl 2-amino-2-cyanoacetate |
| Primary Amine (R-NH₂) | Ethyl 2-(alkylamino)-2-cyanoacetate |
| Secondary Amine (R₂-NH) | Ethyl 2-(dialkylamino)-2-cyanoacetate |
| Aniline (C₆H₅NH₂) | Ethyl 2-cyano-2-(phenylamino)acetate |
In a similar fashion, thiols and thiophenols can act as potent nucleophiles towards this compound. The sulfur atom attacks the α-carbon, displacing the bromide and forming a new carbon-sulfur bond. This reaction yields thio-substituted cyanoacetate (B8463686) derivatives, which are valuable intermediates in the synthesis of various sulfur-containing heterocycles, such as thiophenes and thiazoles. nih.govbohrium.com
Table 2: Illustrative Reactions with Thiols
| Nucleophile (Thiol) | Product (Thio-Substituted Derivative) |
|---|---|
| Alkanethiol (R-SH) | Ethyl 2-cyano-2-(alkylthio)acetate |
| Thiophenol (C₆H₅SH) | Ethyl 2-cyano-2-(phenylthio)acetate |
| Sodium Hydrosulfide (NaSH) | Diethyl 2,2'-dicyano-2,2'-thiodiacetate |
Alkoxides (RO⁻), typically used as their sodium or potassium salts, are strong nucleophiles that readily react with this compound. The reaction involves the nucleophilic attack of the alkoxide ion on the α-carbon, leading to the displacement of bromide and the formation of an α-alkoxy-α-cyanoacetate. This method provides access to compounds containing an ether linkage at the α-position. While the primary product is an ether, these derivatives are also esters, highlighting the compound's role in constructing molecules with mixed functional groups. This reactivity is foundational in the synthesis of various substituted esters and ethers. researchgate.net
Table 3: Illustrative Reactions with Alkoxides
| Nucleophile (Alkoxide) | Product (Ether/Ester Derivative) |
|---|---|
| Sodium Methoxide (NaOCH₃) | Ethyl 2-cyano-2-methoxyacetate |
| Sodium Ethoxide (NaOCH₂CH₃) | Ethyl 2-cyano-2-ethoxyacetate |
| Sodium Phenoxide (NaOC₆H₅) | Ethyl 2-cyano-2-phenoxyacetate |
Stereochemical Outcomes and Diastereoselectivity in Substitution Pathways
The stereochemical outcomes of nucleophilic substitution reactions at the C2 position of this compound are of significant interest due to the creation of a chiral center. The presence of both a bromo and a cyano group on the α-carbon makes it highly electrophilic and susceptible to attack by various nucleophiles. Current time information in Bangalore, IN. While the compound readily undergoes nucleophilic substitution, detailed stereochemical studies focusing exclusively on this compound are not extensively documented in publicly available research.
However, insights can be drawn from related systems. For instance, in reactions involving similar α-bromoamides, the stereochemical course can be influenced by the potential formation of intermediate structures like aziridinones, which can lead to either retention or inversion of configuration depending on the reaction pathway. Mechanistic studies on such systems suggest that a double-inversion pathway is possible. In the context of other α-substituted carbonyl compounds, high diastereoselectivity is often achieved through steric repulsion and the specific geometry of transition states. For example, in the synthesis of spiro-indolinepyrrolidinones from α-bromohydroxamates, high diastereoselectivity is attributed to the steric repulsion between substituents on the approaching nucleophile and the phenyl ring of the indoline.
Given the reactivity of this compound, it is anticipated that substitution reactions would proceed via an SN2-like mechanism. The stereochemical outcome would, therefore, be dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The facial selectivity of the attack on the planar enolate, which can be formed under basic conditions, would be a critical determinant of the diastereoselectivity in subsequent reactions. Further empirical studies are necessary to fully elucidate the stereochemical and diastereoselective preferences in the substitution pathways of this compound.
Condensation Reactions: Participation of the Active Methylene (B1212753) Group
The active methylene group in this compound, flanked by the ester and cyano functionalities, is a key site of reactivity for condensation reactions. Although the bromine atom at the α-position modifies its reactivity compared to ethyl cyanoacetate, the fundamental principles of condensation chemistry still apply.
Knoevenagel Condensation with Carbonyl Compounds (Aldehydes and Ketones): Formation of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds, leading to the formation of carbon-carbon double bonds. While this compound itself is primed for nucleophilic substitution at the bromine position, its parent compound, ethyl cyanoacetate, is widely used in Knoevenagel condensations with aldehydes and ketones to produce α,β-unsaturated nitriles. This reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. researchgate.netdut.ac.zarsc.org
The general mechanism involves the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. Various catalysts and conditions have been developed to optimize this reaction, including the use of ionic liquids, microwave irradiation, and solid-supported catalysts to enhance yields and promote environmentally benign procedures. researchgate.netdut.ac.zatandfonline.com
For instance, the condensation of aromatic aldehydes with ethyl cyanoacetate can be efficiently carried out using catalysts like piperazine (B1678402) under solvent-free microwave conditions or with N-(2-Hydroxy-ethyl)-pyridinium chloride as a promoter for DABCO-catalyzed reactions. researchgate.netrsc.org The products of these reactions are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other functional molecules. researchgate.net
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperazine, Microwave | α,β-Unsaturated Cyanoesters |
| Various Aldehydes | Ethyl Cyanoacetate | [HyEtPy]Cl, DABCO | α,β-Unsaturated Cyanoesters |
| Benzaldehyde | Ethyl Cyanoacetate | VMgO | Ethyl (E)-2-cyano-3-phenylacrylate |
This table is generated based on data for ethyl cyanoacetate as a proxy for the reactivity of the active methylene group.
Intramolecular and Intermolecular Claisen-Type Condensations (Contextual with Ethyl Cyanoacetate)
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. youtube.comyoutube.comlibretexts.org The reaction results in the formation of a β-keto ester or a β-dicarbonyl compound. youtube.comlibretexts.org In the context of ethyl cyanoacetate, which possesses an acidic α-hydrogen, it can undergo Claisen-type condensations.
The mechanism involves the deprotonation of the α-carbon by a strong base (e.g., sodium ethoxide) to form an enolate ion. This enolate then attacks the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-keto ester. libretexts.org
Intramolecular Claisen condensations, known as the Dieckmann condensation, occur in molecules containing two ester groups, leading to the formation of cyclic β-keto esters. While direct examples involving this compound are not prevalent, the reactivity of the closely related ethyl cyanoacetate provides a strong indication of its potential to participate in such transformations, likely after the substitution of the bromine atom.
Self-Condensation Pathways and Multi-Substrate Condensations
Under specific conditions, ethyl cyanoacetate is known to undergo self-condensation. For example, in the presence of excess potassium carbonate in DMSO, three molecules of ethyl cyanoacetate can participate in an intermolecular Claisen-type condensation to form ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. cyberleninka.ru Another self-condensation involving three molecules of ethyl cyanoacetate in the presence of triethyl phosphite (B83602) and zinc acetate (B1210297) yields triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate. cyberleninka.ruchemprob.org
These multi-substrate condensations highlight the diverse reactivity of the active methylene group in cyanoacetate derivatives. While the bromine in this compound would likely be the primary site of reaction under many conditions, its participation in condensation reactions following or in competition with substitution is a plausible pathway for the construction of complex molecular architectures. The challenge in these reactions often lies in controlling the selectivity and minimizing undesired side reactions, such as the self-condensation of the active methylene compound when other reaction pathways are intended. researchgate.net
Cyclization Reactions: Construction of Diverse Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to the presence of multiple reactive sites. The bromo, cyano, and ester functional groups can all participate in cyclization reactions, leading to the formation of diverse ring systems.
Synthesis of Pyrrole (B145914) Derivatives
Pyrrole and its derivatives are important heterocyclic motifs found in many biologically active molecules. This compound can serve as a building block for pyrrole synthesis through various reaction pathways. One common strategy involves the reaction of an α-halo carbonyl compound with a β-enamino ester or a similar species.
For instance, the synthesis of pyrrole derivatives can be achieved by condensing bromoketones with ethyl cyanoacetate to form cyanoketoesters. These intermediates can then be cyclized to the corresponding pyrrole derivatives. scispace.com A specific example involves the reaction of 2-bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one (B3077039) with ethyl cyanoacetate in the presence of a base like potassium carbonate to produce a substituted butanoate, which is an intermediate for pyrrole synthesis. google.com The reaction of ethyl cyanoacetate dimer with N-bromosuccinimide affords a bromo derivative that can react with aromatic amines to yield highly substituted pyrroles. tandfonline.com
| Reactant 1 | Reactant 2 | Conditions | Pyrrole Derivative Type |
| 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | Ethyl Cyanoacetate | K2CO3, Dimethylacetamide | Ethyl 2-amino-5-methyl-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate intermediate |
| Bromoketones | Ethyl Cyanoacetate | Base, then acid | Substituted ethyl 2-aminopyrrole-3-carboxylates |
| 3-Amino-4-bromo-2-cyano-pent-2-enedioic acid diethyl ester | Aromatic Amines | - | Highly substituted N-arylpyrroles |
This table illustrates the synthesis of pyrrole derivatives using ethyl cyanoacetate and its derivatives as key starting materials.
Formation of Thiophene (B33073) Derivatives (e.g., via Gewald Reaction)
The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. umich.edumdpi.com While the classical Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base, variations utilizing this compound's reactivity have been explored. umich.edumdpi.com
In a typical Gewald-type synthesis, ethyl cyanoacetate reacts with an α-methylene carbonyl compound and elemental sulfur. arkat-usa.org For instance, the reaction of ethyl cyanoacetate, acetylacetone, and sulfur in the presence of diethylamine (B46881) yields ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. impactfactor.orgtechscience.com A proposed mechanism for a four-component Gewald reaction suggests that the amine first forms an amide with ethyl cyanoacetate, which then undergoes a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate. arkat-usa.org This intermediate subsequently reacts with sulfur, leading to ring closure and aromatization to form the thiophene skeleton. arkat-usa.org
While direct use of this compound in a classical Gewald reaction is less common, its structural motif is relevant. The bromo- and cyano-substituted carbon is highly electrophilic, a key feature for the initial steps of thiophene formation.
A study on the synthesis of novel thiophene derivatives involved the reaction of ethyl cyanoacetate dimer with N-bromosuccinimide (NBS) to produce a bromo derivative. tandfonline.com This brominated intermediate was then reacted with sodium hydrogen sulfide (B99878) to yield a highly substituted thiophene. tandfonline.com
Table 1: Examples of Thiophene Synthesis
| Reactants | Product | Reaction Type |
| Ethyl cyanoacetate, Acetylacetone, Sulfur, Diethylamine | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Gewald Synthesis impactfactor.orgtechscience.com |
| Ethyl cyanoacetate dimer, N-bromosuccinimide, Sodium hydrogen sulfide | Highly substituted thiophene | Multi-step synthesis tandfonline.com |
Access to Thiazole (B1198619) Derivatives
This compound is a valuable precursor for the synthesis of thiazole derivatives, which are known for their diverse biological activities. researchgate.net The Hantzsch thiazole synthesis is a conventional method that involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov this compound serves as a potent α-halocarbonyl component in such reactions.
For example, the reaction of thioamides with this compound can lead to the formation of various thiazole derivatives. nih.gov One synthetic route involves the reaction of ethyl cyanoacetate and phenyl isothiocyanate in the presence of potassium hydroxide (B78521) to form a potassium salt intermediate. clockss.org This intermediate, when treated with an appropriate α-bromoketone, can yield thiazolidine (B150603) derivatives, which can then be converted to functionalized thiophenes. clockss.org
Another approach involves the reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl chloroacetate (B1199739) to produce a thiazole derivative. nih.govscispace.com The high reactivity of the bromine atom in this compound facilitates nucleophilic substitution by the sulfur atom of the thioamide, initiating the cyclization to form the thiazole ring.
Table 2: Synthesis of Thiazole Derivatives
| Reactants | Product | Key Intermediate/Reaction |
| Ethyl cyanoacetate, Phenyl isothiocyanate, α-bromoketone | Thiazolidine derivative | Potassium salt intermediate clockss.org |
| 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Ethyl chloroacetate | Thiazole derivative | Hantzsch-type synthesis nih.govscispace.com |
Generation of Dihydropyridine (B1217469) and Related Nitrogen Heterocycles
This compound is also utilized in the synthesis of dihydropyridine and other nitrogen-containing heterocycles. The Hantzsch dihydropyridine synthesis is a classic method for preparing such compounds. nih.gov
For instance, the reaction of an enone, such as 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, with ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. tsijournals.com In another example, 2-methylchromones react with ethyl cyanoacetate in the presence of sodium ethoxide, leading to the formation of 7-hydroxy-6-imino-9-methyl-6H-benzo[c]chromene-8-carbonitriles. urfu.ru
The synthesis of dihydropyridine lactam analogs targeting BET bromodomains employed a multi-step process where ethyl cyanoacetate was a key starting material for constructing a pyrimidine (B1678525) intermediate, which was then used in a Hantzsch dihydropyridine synthesis. nih.gov
Table 3: Synthesis of Dihydropyridine and Related Heterocycles
| Reactants | Product | Reaction Type |
| 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, Ethyl cyanoacetate, Ammonium acetate | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | Multi-component reaction tsijournals.com |
| 2-Methylchromone, Ethyl cyanoacetate, Sodium ethoxide | 7-Hydroxy-6-imino-9-methyl-6H-benzo[c]chromene-8-carbonitrile | Condensation/Cyclization urfu.ru |
Formation of Cyclopropane-Type Trimers and Tricyanocyclopropane Derivatives
This compound can undergo reactions to form cyclopropane (B1198618) derivatives. A one-pot reaction of various aldehydes with ethyl cyanoacetate and cyanogen (B1215507) bromide (BrCN) under alkaline conditions can produce diethyl 1,2-dicyano-3-alkyl(aryl)cyclopropane-1,2-dicarboxylates in excellent yields. urmia.ac.ir In this reaction, it is proposed that ethyl cyanoacetate reacts with BrCN to form this compound as an intermediate. urmia.ac.ir This intermediate then reacts further to yield the cyclopropane product. urmia.ac.ir
The electrochemical cyclopropanation of ethyl cyanoacetate has also been reported. urmia.ac.ir Reactions of allylic halides with two electron-withdrawing groups, similar in structure to this compound, with various nucleophiles can lead to substituted electrophilic cyclopropanes. researchgate.net
A study has also mentioned the formation of cyclopropane-type trimers from this compound.
Table 4: Synthesis of Cyclopropane Derivatives
| Reactants | Product | Key Intermediate/Condition |
| Aldehydes, Ethyl cyanoacetate, Cyanogen bromide, Et3N | Diethyl 1,2-dicyano-3-alkyl(aryl)cyclopropane-1,2-dicarboxylate | In situ formation of this compound urmia.ac.ir |
| Ethyl cyanoacetate | Cyclopropane derivatives | Electrochemical cyclopropanation urmia.ac.ir |
Investigation of Unexpected Reaction Pathways and Product Diversification (e.g., Reaction with Sodium o-Nitrophenolates)
The reaction of this compound with sodium o-nitrophenolates has been investigated, revealing unexpected reaction pathways. cdnsciencepub.comingentaconnect.comingentaconnect.comcdnsciencepub.com While the abstract of the study does not provide specific details on the products formed, it highlights that the reaction does not proceed as might be expected, suggesting the occurrence of unforeseen chemical transformations. cdnsciencepub.com Such investigations are crucial for understanding the full reactivity profile of a compound and can lead to the discovery of novel synthetic methodologies and unexpected molecular structures.
In a related context, a study on the reaction of 4-bromo-3-methyl-1-phenylpyrazol-5-one with ethyl cyanoacetate initially reported the formation of an "unusual" furanopyrazole derivative. canterbury.ac.nz However, a subsequent reinvestigation using X-ray crystallography revealed that the actual product was a spirocyclic isomer, a spiro[(pyrano[2,3-c]pyrazole)-4,4'-pyrazoline]. canterbury.ac.nz This highlights the importance of thorough structural elucidation in exploring the reaction pathways of complex reagents like this compound.
Mechanistic Elucidation of Radical vs. Ionic Pathways in Alkylation Reactions (e.g., using Radical Traps)
The high reactivity of this compound suggests the possibility of both ionic and radical reaction pathways in its alkylation reactions. solubilityofthings.com Distinguishing between these mechanisms is essential for controlling reaction outcomes and optimizing synthetic protocols. The use of radical traps is a common experimental technique to probe for the involvement of radical intermediates. whiterose.ac.uk
Radical traps are molecules that can react with transient radical species to form stable, characterizable products. whiterose.ac.uk By adding a radical trap to a reaction mixture, if a radical pathway is operative, the formation of the trapped radical adduct can be detected, providing evidence for the radical mechanism. While specific studies detailing the use of radical traps to investigate the reaction mechanisms of this compound were not found in the initial search, this methodology is a standard approach in mechanistic organic chemistry. whiterose.ac.ukwustl.edu For example, in other systems, radical cation trapping chemistry has been elucidated using electrochemical and photochemical techniques to assess the kinetics of the reactions. wustl.edu Such studies can help differentiate between competing pathways, such as a desired cyclization reaction versus trapping of a radical cation by the solvent. wustl.edu
Applications in Complex Organic Synthesis and Medicinal Chemistry
Pivotal Building Block in the Synthesis of Biologically Active Molecules
The reactivity of ethyl 2-bromo-2-cyanoacetate makes it a fundamental building block in the synthesis of a variety of biologically active compounds. solubilityofthings.com Its utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions, while the electron-withdrawing cyano and ester groups activate the alpha-carbon, facilitating a range of chemical reactions.
This compound is extensively used as an intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. solubilityofthings.com Its adaptability allows for the introduction of various substituents through nucleophilic substitution, which is a crucial step in creating libraries of compounds for screening for potential therapeutic or agricultural applications. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes it a valuable precursor for a wide range of target molecules.
The compound is instrumental in the synthesis of molecules designed to interact with biological targets such as enzymes and receptors. Research has demonstrated that derivatives of this compound show significant potential in medicinal chemistry. For instance, certain derivatives have exhibited notable antiproliferative activity against cancer cell lines like HeLa, with IC₅₀ values in the low micromolar range, highlighting their potential as a basis for developing new anticancer agents. These derivatives often serve as precursors to enzyme inhibitors and receptor agonists, which are key mechanisms of action for many modern pharmaceuticals.
This compound and its parent compound, ethyl cyanoacetate (B8463686), are valuable starting materials for the synthesis of α-amino acids. solubilityofthings.comcdnsciencepub.com A well-established method involves the Curtius degradation of intermediates derived from these esters. cdnsciencepub.comwikipedia.org The general process, as applied to substituted cyanoacetic esters, begins with the conversion of the ester to an acylhydrazine by treatment with hydrazine (B178648). nih.gov This acylhydrazine is then diazotized with nitrous acid to form a reactive acyl azide (B81097). cdnsciencepub.comnih.gov
Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgnih.gov This isocyanate is a key intermediate that can be trapped with various nucleophiles. For the synthesis of α-amino acids, the isocyanate is typically hydrolyzed under acidic conditions, which cleaves the carbamate (B1207046) intermediate and the nitrile group, ultimately yielding the desired α-amino acid. cdnsciencepub.comnih.gov This method has been widely applied for the synthesis of various amino acids from α-cyanoesters. nih.gov
Table 1: General Steps for α-Amino Acid Synthesis via Curtius Degradation
| Step | Reactant(s) | Intermediate Product | Key Transformation |
| 1 | Substituted Ethyl Cyanoacetate, Hydrazine | Acylhydrazine | Ester to Hydrazide Conversion |
| 2 | Acylhydrazine, Nitrous Acid | Acyl Azide | Diazotization |
| 3 | Acyl Azide, Heat | Isocyanate | Curtius Rearrangement |
| 4 | Isocyanate, Acid, Water | α-Amino Acid | Hydrolysis |
Construction of Heterocyclic Compounds with Significant Therapeutic Potential
This compound is a key precursor in the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for molecules with significant therapeutic potential. The ability of the compound to undergo cyclization reactions is central to its utility in this area of medicinal chemistry.
The synthesis of pyrrole (B145914) derivatives is a notable application of this compound and related compounds. One common strategy involves the condensation of α-bromoketones with ethyl cyanoacetate to produce cyanoketoesters, which can then be cyclized to form the pyrrole ring system. scispace.com These pyrrole derivatives are often synthesized for the purpose of biological evaluation.
In one study, novel 2-cyanopyrrole derivatives were synthesized and screened for their inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. frontiersin.org Several of the synthesized compounds exhibited potent inhibitory effects, with one derivative showing an IC₅₀ value significantly lower than that of the standard inhibitor, kojic acid. frontiersin.org Molecular docking studies suggested that these compounds act as reversible, mixed-type inhibitors. frontiersin.org This research highlights the potential of pyrrole scaffolds derived from cyanoacetate precursors in developing new therapeutic agents. frontiersin.org
Table 2: Biological Activity of a Lead 2-Cyanopyrrole Derivative
| Compound | Target Enzyme | IC₅₀ Value (μM) | Inhibition Type | Cellular Activity |
| A12 | Tyrosinase | 0.97 | Reversible, Mixed-Type | 33.48% inhibition in B16 melanoma cells |
Data sourced from a study on 2-cyanopyrrole derivatives as potential tyrosinase inhibitors. frontiersin.org
Thiazole (B1198619) and its derivatives are recognized as important pharmacophores in medicinal chemistry, with many exhibiting a broad range of biological activities, including antitumor effects. mdpi.com The Hantzsch thiazole synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, is a classic and widely used method for constructing the thiazole ring. mdpi.com this compound can serve as the α-halocarbonyl component in such syntheses.
Recent research has focused on the design and synthesis of novel thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent anticancer agents. nih.gov In one such study, newly synthesized compounds were tested in vitro against a panel of human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.gov Several compounds demonstrated significant potency, with one in particular showing broad-spectrum activity. nih.govnih.gov Further investigation into the mechanism of action revealed that these potent compounds could induce cell cycle arrest and were found to be significant inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The IC₅₀ value for the most active compound against VEGFR-2 was found to be in the nanomolar range, comparable to the established drug sunitinib. nih.gov
Pyridin-3-carbonitrile Derivatives and Cytotoxic Effects
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including pyridin-3-carbonitrile derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential cytotoxic effects. The synthesis of these compounds often involves a multi-component reaction. For instance, 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one can be reacted with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) to yield 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile. nih.govresearchgate.net This pyridin-3-carbonitrile derivative possesses several reactive sites that allow for further chemical modifications. nih.gov
The cytotoxic activity of these synthesized compounds is a key area of investigation. For example, certain novel pyridin-3-carbonitrile and nicotinonitrile derivatives have been synthesized and evaluated for their effects on various cancer cell lines. nih.govresearchgate.net Research has shown that some of these compounds exhibit significant inhibitory effects against tumor cell lines, in some cases even higher than the reference drug doxorubicin, while remaining non-cytotoxic to normal cells. researchgate.net The mechanism of action for the anticancer activity of cyanopyridines is thought to involve the inhibition of biological targets such as PDE3 and PIM-1 Kinase. researchgate.net
The following table provides examples of pyridin-3-carbonitrile derivatives synthesized using ethyl cyanoacetate and their reported cytotoxic activities:
| Compound Name | Synthesis Method | Cancer Cell Lines Tested | Cytotoxic Activity |
| 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Reaction of 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (B14856385) with ethyl cyanoacetate and ammonium acetate. nih.govresearchgate.net | Human cancer cell lines. researchgate.net | Showed inhibitory effects. researchgate.net |
| 2-[3-Cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide | Alkylation of the corresponding pyridin-3-carbonitrile with ethyl bromoacetate (B1195939) followed by reaction with hydrazine hydrate. nih.gov | Human cancer cell lines. researchgate.net | Exhibited high inhibitory effects, greater than doxorubicin. researchgate.net |
| Pyrazolo[3,4-b]pyridine derivatives | Synthesized from a 3-aminopyrazolopyridine precursor, which is prepared in steps starting from a 1,3-dione derivative and ethyl cyanoacetamide. scirp.org | A-549 (lung), HEPG2 (liver), HCT-116 (colon). scirp.org | Some compounds showed remarkable anticancer activities. scirp.org |
Synthesis of Coumarins (via Knoevenagel Condensation of Related Precursors)
While this compound itself is not directly used, its related precursor, ethyl cyanoacetate, is a key reagent in the synthesis of coumarin (B35378) derivatives through the Knoevenagel condensation. nih.govsci-hub.se This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with a salicylaldehyde (B1680747) derivative. nih.gov The versatility of this method allows for the synthesis of a wide range of substituted coumarins by varying the salicylaldehyde and the active methylene compound. nih.govsci-hub.se
The reaction conditions for the Knoevenagel condensation can be optimized to improve yields and promote green chemistry principles. nih.gov For instance, the reaction can be carried out in various solvents like ethanol (B145695) or water, with catalysts such as piperidine (B6355638) and glacial acetic acid. nih.gov Green synthesis approaches have also been explored, utilizing deep eutectic solvents or carrying out the reaction under solvent-free conditions with ultrasound irradiation. nih.gov
Below is a table summarizing different approaches to coumarin synthesis using ethyl cyanoacetate via Knoevenagel condensation:
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield |
| Salicylaldehydes and ethyl cyanoacetate | Piperidine and glacial acetic acid in absolute EtOH or H2O. nih.gov | Not specified. | Not specified. |
| Substituted salicylaldehydes and ethyl cyanoacetate | Deep eutectic solvent (choline chloride and zinc chloride). nih.gov | 100 °C. | High (61–96%). nih.gov |
| Salicylaldehydes and ethyl cyanoacetate | Phenyliododiacetate (PIDA) in EtOH. nih.gov | 35–40 °C. | 90–92%. nih.gov |
| Various salicylaldehydes and 1,3-dicarbonyl compounds | MgFe2O4 nanoparticles (solvent-free). nih.gov | 45 °C with ultrasound irradiation. | Good (63–73%). nih.gov |
Role in Advanced Rearrangement Reactions (Contextual with Related Cyanoacetate Derivatives)
Derivatives of ethyl cyanoacetate play a crucial role in facilitating the Lossen rearrangement, a key transformation for the synthesis of hydroxamic acids and ureas without racemization. acs.orgnih.govresearchgate.net Specifically, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) and ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) have been demonstrated as effective reagents for this purpose. acs.orgnih.govresearchgate.netresearchgate.nethighfine.com
This method allows for the one-pot synthesis of ureas from carboxylic acids. acs.orgnih.gov The process involves the initial formation of hydroxamic acids from carboxylic acids using the same reagent, followed by the Lossen rearrangement to produce an isocyanate. acs.orgnih.govresearchgate.net Subsequent reaction of the isocyanate with an amine yields the desired urea. acs.orgnih.govresearchgate.net A significant advantage of this methodology is its compatibility with common N-protecting groups (like Boc, Fmoc, Cbz) and various OH protecting groups, achieving good yields under mild conditions. acs.orgnih.govresearchgate.net
The use of Boc-Oxyma is particularly noted for its ability to suppress racemization, making it a valuable tool in peptide chemistry for the synthesis of peptidyl ureas. researchgate.net
A key feature of using cyanoacetate derivatives like 4-NBsOXY and Boc-Oxyma in the Lossen rearrangement is the potential for sustainable synthesis through byproduct recovery and recycling. acs.orgnih.govresearchgate.net The byproducts of the reaction, namely Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled to regenerate the initial reagent. acs.orgnih.govresearchgate.net
The following table highlights the sustainable aspects of these rearrangement reactions:
| Reagent | Byproducts | Recyclability | Sustainability Benefits |
| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) | Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] and 4-nitrobenzenesulfonic acid. acs.orgresearchgate.net | Byproducts can be recovered and recycled to prepare the reagent. acs.orgresearchgate.net | Environmentally friendly and cost-effective. acs.orgresearchgate.net |
| Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) | Oxyma. researchgate.net | Oxyma can be easily recovered and recycled for the synthesis of the same reagent. researchgate.net | Environmentally friendly, generates only a recoverable solid byproduct. researchgate.net |
Generation of Specialty Chemicals and Functional Materials (e.g., Dyes, Polymers)
Ethyl cyanoacetate and its derivatives are versatile building blocks in the synthesis of a variety of specialty chemicals and functional materials, including dyes and polymers. marketsandmarkets.comatamanchemicals.com In the dye industry, ethyl cyanoacetate is used as an intermediate for creating organic dyes and pigments. marketsandmarkets.comatamanchemicals.com For example, coumarin-substituted benzimidazole (B57391) or benzoxazole (B165842) derivatives, which function as coumarin dyes, can be synthesized from 4-diethylamino-2-hydroxybenzaldehyde and ethyl cyanoacetate. scispace.com
In the realm of polymer chemistry, derivatives of ethyl cyanoacetate are utilized in polymerization processes. marketsandmarkets.com For instance, alkylacetoacetamides, derived from diketene (B1670635) (which can be produced from ketene, a related chemistry), are used as intermediates in the polymer industry. camida.com Additionally, AAEMA (2-(Acetoacetoxy)ethyl methacrylate), another diketene derivative, is employed as a copolymer in coatings and adhesives to enhance mechanical and solvent resistance. camida.com The versatility of ethyl cyanoacetate in polymerization allows for the production of advanced materials with tailored properties. marketsandmarkets.com
Biological Activity and Structure Activity Relationship Sar Studies of Ethyl 2 Bromo 2 Cyanoacetate Derivatives
Antiproliferative and Cytotoxic Activity against Cancer Cell Linesnih.govgoogle.com
Derivatives synthesized from ethyl 2-bromo-2-cyanoacetate and its close analog, ethyl 2-cyanoacetate, have demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines. These activities are often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting a specific biological or biochemical function.
Evaluation of Inhibitory Concentrations (e.g., IC₅₀ values against HeLa cells, MCF-7, HTC-116)nih.govgoogle.com
The Knoevenagel condensation of ethyl cyanoacetate (B8463686) with various aldehydes is a prominent method for generating cyanoacrylate derivatives, which have been extensively studied for their anticancer potential. google.comresearchgate.net Research has shown that these derivatives can exhibit significant cytotoxicity. For example, certain glycyrrhetinic acid derivatives have been tested against HeLa (cervical cancer) cells, with some showing IC₅₀ values as low as 11.4 µM. e3s-conferences.org Similarly, various novel chemical entities have been evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, revealing a wide range of potencies. mdpi.comsemanticscholar.org
The table below summarizes the cytotoxic activity of selected derivatives against these key cancer cell lines, illustrating the potential for this class of compounds in oncology research.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Glycyrrhetinic Acid Derivative 3a | HeLa | 11.4 ± 0.2 | e3s-conferences.org |
| B-Ring-Truncated Deguelin Derivative 8c | MCF-7 | < 10 | semanticscholar.org |
| B-Ring-Truncated Deguelin Derivative 8e | MCF-7 | < 10 | semanticscholar.org |
| B-Ring-Truncated Deguelin Derivative 8f | MCF-7 | < 10 | semanticscholar.org |
| D-ring-benzylated ketone analogue 8d | HCT-116 | 6.96 | semanticscholar.org |
| Oxime analogue 6a | HCT-116 | 3.43 | semanticscholar.org |
Development of Anti-tubulin Agents from Condensation Productsnih.gov
A significant area of investigation for derivatives of ethyl 2-cyanoacetate is their development as anti-tubulin agents. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Researchers have synthesized novel compounds containing a tetrahydrothieno[2,3-c]pyridine scaffold, starting from the condensation of ethyl 2-cyanoacetate with substituted piperidin-4-ones. nih.gov These resulting molecules are designed to interact with the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells. The strategic design of these condensation products highlights a promising avenue for creating potent antimitotic agents derived from a simple starting reagent. nih.gov
Mechanistic Investigations of Biological Action: Interactions with Cellular Targetsnih.gov
Understanding the mechanism by which these derivatives exert their biological effects is crucial for their development as therapeutic agents. The chemical structure of this compound provides important clues about its potential interactions with cellular components.
Reactivity Towards Endogenous Nucleophiles and Electrophiles in Biological Systemsnih.gov
The core structure of this compound features a carbon atom substituted with a bromine atom, a cyano group, and an ester group. The bromine atom is a good leaving group, while the cyano and ester functionalities are strongly electron-withdrawing. This arrangement makes the central carbon atom highly electrophilic, rendering it susceptible to attack by nucleophiles.
Potential as an Alkylating Agent in Biological Contextsnih.gov
Based on its reactivity with nucleophiles, this compound is classified as a potential alkylating agent. Alkylating agents are a class of anticancer drugs that act by transferring an alkyl group to cellular macromolecules, most commonly DNA. This alkylation can damage the DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers cell death.
The ability of this compound derivatives to act as alkylating agents is a plausible mechanism for their observed antiproliferative activity. By forming covalent adducts with DNA or critical cellular proteins, these compounds can induce cellular stress and activate apoptotic pathways, making them of significant interest in the development of new cancer therapies.
Assessment of Antioxidant Activity (e.g., DPPH and ABTS Assays)
Antioxidant activity is another area of biological investigation for novel chemical compounds. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common in vitro methods to evaluate a compound's ability to scavenge free radicals. These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical (DPPH or ABTS•+), causing a measurable color change.
Despite the extensive investigation into the antiproliferative properties of this compound derivatives, there is limited specific information available in the scientific literature regarding their antioxidant activity as measured by DPPH and ABTS assays. While these assays are widely used for many classes of compounds, dedicated studies to evaluate the radical-scavenging potential of this particular family of derivatives appear to be scarce. Therefore, the antioxidant profile of these compounds remains an area that requires further investigation.
Based on a comprehensive search of available scientific literature, there are no specific research articles that detail the synthesis of derivatives directly from "this compound" and subsequently evaluate their biological activity in the precise manner outlined by the requested subheadings. The existing research literature focuses on the biological activities of derivatives of other core chemical structures, or utilizes the related but distinct starting material, ethyl cyanoacetate.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses solely on derivatives of this compound, as the specific data for the following sections has not been published:
Elucidation of Structure-Activity Relationships through Systematic Derivatization
To fulfill the request would require presenting information on unrelated compounds, which would contradict the explicit instructions to focus solely on derivatives of this compound.
Computational Chemistry and Advanced Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds, such as stretching or bending. vscht.cz An IR spectrum, which plots the intensity of absorption versus wavenumber (cm⁻¹), provides a unique "fingerprint" for a compound, revealing its constituent functional groups. vscht.cz
For Ethyl 2-bromo-2-cyanoacetate, the key functional groups are the nitrile (C≡N), the ester (C=O, C-O), and the carbon-bromine bond (C-Br). While a specific spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on established correlation tables and comparison with similar molecules like ethyl cyanoacetate (B8463686). vscht.cznist.gov The presence of the electron-withdrawing bromine and cyano groups on the α-carbon can slightly shift the exact positions of these absorption bands compared to simpler esters.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | ~2250 | Medium |
| Ester Carbonyl | C=O stretch | ~1750 - 1735 | Strong |
| Ester C-O | C-O stretch | ~1250 - 1230 | Strong |
| Alkyl C-H | C-H stretch | ~2980 - 2850 | Medium-Weak |
The strong absorption band expected around 1750-1735 cm⁻¹ is highly characteristic of the carbonyl (C=O) group in the ester moiety. docbrown.info The nitrile group (C≡N) is expected to show a distinct, medium-intensity peak in the region of 2250 cm⁻¹. nih.gov The region between 1300 and 1000 cm⁻¹ will likely contain strong C-O stretching vibrations, while the C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. vscht.cz The presence of the bromine atom is indicated by a characteristic absorption in the lower frequency "fingerprint region" of the spectrum. vscht.cz
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). docbrown.info This molecular ion is often unstable and breaks apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are plotted to generate a mass spectrum.
The molecular formula for this compound is C₅H₆BrNO₂, corresponding to a monoisotopic mass of approximately 190.96 Da and a molecular weight of about 192.01 g/mol . nih.gov A key feature in the mass spectrum of a bromo-compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "M+2" peak for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are separated by 2 m/z units.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 191/193 | [C₅H₆BrNO₂]⁺• | [M]⁺• | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |
| 146/148 | [M - OCH₂CH₃]⁺ | [C₃HBrCN]⁺ | Loss of the ethoxy radical (-•OC₂H₅). |
| 112 | [M - Br]⁺ | [C₅H₆NO₂]⁺ | Loss of a bromine radical (-•Br). |
| 68 | [CH(CN)CO]⁺ | [C₃HNO]⁺ | A potential fragment from further cleavage. |
| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy cation. |
Analysis of the fragmentation pattern provides structural information. The molecular ion peak at m/z 191/193 would confirm the molecular weight and the presence of one bromine atom. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OR). libretexts.org For this compound, the loss of the ethoxy group (•OC₂H₅, 45 Da) would lead to a significant fragment ion at m/z 146/148. Another likely fragmentation is the cleavage of the C-Br bond, resulting in an ion at m/z 112. nih.gov The relative abundance of these fragments helps to piece together the molecule's structure.
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly Analysis (for Derivatives and Products)
This analytical method is invaluable for confirming the structure of novel compounds synthesized from reagents like ethyl cyanoacetate and its halogenated counterparts. For instance, in research focused on synthesizing new heterocyclic compounds, X-ray crystallography serves as the ultimate proof of structure.
A relevant example is the structural and spectral characterization of Ethyl 2-cyano-3-N,N-dimethylaminoacrylate, a derivative synthesized from ethyl cyanoacetate. nih.gov The study used single-crystal X-ray diffraction to elucidate its precise molecular geometry and packing arrangement. nih.gov
Table 3: Crystallographic Data for the Derivative Ethyl 2-cyano-3-N,N-dimethylaminoacrylate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₂N₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2(1)/n | nih.gov |
| a (Å) | 4.26(1) | nih.gov |
| b (Å) | 11.16(1) | nih.gov |
| c (Å) | 19.63(3) | nih.gov |
| β (°) | 95.5(1) | nih.gov |
The X-ray analysis revealed that the molecule adopts a nearly planar conformation, with the structure being stabilized by both intramolecular and intermolecular interactions. nih.gov Such detailed structural insights are crucial for understanding the reactivity and properties of the molecule and for designing new materials. Similarly, the crystal structure of diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate, a furan (B31954) derivative synthesized using ethyl cyanoacetate as a precursor, was confirmed by X-ray crystallography, unambiguously establishing the outcome of the cyclization reaction. semanticscholar.org These examples highlight the critical role of X-ray crystallography in validating the structures of complex products derived from reactions involving cyanoacetate esters.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₅H₆BrNO₂ |
| Ethyl cyanoacetate | C₅H₇NO₂ |
| Ethyl 2-cyano-3-N,N-dimethylaminoacrylate | C₈H₁₂N₂O₂ |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Synthesis
The synthesis and subsequent reactions of α-cyanoesters are often reliant on effective catalytic systems. Future research will likely focus on developing advanced catalysts to improve the efficiency, reactivity, and selectivity of transformations involving Ethyl 2-bromo-2-cyanoacetate. Key areas of development include:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal oxides (e.g., MgO/ZrO₂) or magnetic nanoparticles (e.g., nano-Fe₃O₄@EA), offers significant advantages in terms of catalyst recovery and reusability. researchgate.netoiccpress.com Research into these systems can lead to more sustainable and cost-effective synthetic processes.
Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Future work will likely involve the design of chiral catalysts that can control the stereochemistry of reactions involving this compound, enabling the synthesis of enantiomerically pure compounds.
| Catalyst Type | Potential Advantage | Example System (from related compounds) |
| Heterogeneous | Easy separation, reusability, reduced waste | MgO/ZrO₂, Nano-Fe₃O₄@EA researchgate.netoiccpress.com |
| Heteropoly Acids | High acidity, low environmental pollution, high activity | Silicotungstic acid, p-toluene sulfonic acid researchgate.net |
| Bifunctional | Catalyzes multiple steps, one-pot synthesis | Acid-base functionalized nanocatalysts oiccpress.com |
Exploration of New Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. scielo.org.mx this compound is an ideal candidate for the design of new MCRs.
Future research will focus on utilizing its multiple reactive sites to construct diverse and complex molecular scaffolds, particularly heterocycles like pyridines and pyrans, which are common motifs in bioactive molecules. researchgate.netscielo.org.mxnih.gov The presence of the bromine atom provides an additional handle for post-MCR modifications, further increasing molecular diversity. For instance, it can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Targeted Synthesis of Advanced Pharmaceutical Leads and Prodrugs based on Identified Biological Activities
Derivatives of closely related cyanoacrylates have shown promise in silico as anticancer agents, and other ethyl cyanoacetate (B8463686) derivatives have been investigated for antiviral activity. oiccpress.comresearchgate.net This provides a strong rationale for the targeted synthesis of novel pharmaceutical leads derived from this compound.
Future efforts will be directed towards:
Library Synthesis: Creating diverse libraries of compounds by reacting this compound with various nucleophiles, aldehydes, and other building blocks.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of initial "hit" compounds to understand the relationship between their chemical structure and biological activity, leading to the optimization of potency and selectivity.
Prodrug Design: The ester functionality can be modified to create prodrugs, which are inactive compounds that are converted into active drugs within the body. This can improve pharmacokinetic properties such as absorption and distribution.
Green Chemistry Approaches: Sustainable Synthetic Routes and Innovative Reaction Media
The principles of green chemistry are increasingly guiding synthetic chemistry research. nih.gov Future work on this compound will emphasize the development of more environmentally benign synthetic methods. researchgate.net
Key green approaches to be explored include:
Alternative Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, supercritical CO₂, or ionic liquids. nih.gov
Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Catalyst Optimization: As mentioned in section 7.1, the use of reusable heterogeneous catalysts is a cornerstone of green chemistry, minimizing waste and improving process efficiency. oiccpress.com
| Green Chemistry Approach | Specific Goal |
| Sustainable Solvents | Replace hazardous solvents with water, ionic liquids, or supercritical fluids. nih.gov |
| Energy Efficiency | Employ microwave or ultrasound-assisted synthesis to reduce reaction times. researchgate.netnih.gov |
| Reusable Catalysts | Develop solid-supported or magnetic catalysts for easy recovery and reuse. oiccpress.com |
| Solvent-Free Reactions | Conduct reactions neat (without solvent) to minimize waste. researchgate.net |
Advanced Computational Modeling for Predictive Synthesis and Drug Design
Computer-aided drug design (CADD) and computational modeling are indispensable tools in modern chemical research. rjpbr.com For this compound, these methods can accelerate research and development significantly.
Future applications will include:
Reaction Prediction: Using computational chemistry to model reaction pathways, predict the feasibility of new reactions, and understand reaction mechanisms involving this compound.
Virtual Screening: Employing molecular docking to screen virtual libraries of its derivatives against the 3D structures of biological targets (e.g., enzymes, receptors) to identify potential drug candidates. nih.gov
QSAR and ADMET Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives and using in silico tools to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize the most promising compounds for synthesis and testing. nih.govresearchgate.net
Investigation of Broader Biological Activities and Novel Therapeutic Targets for its Derivatives
While initial research points towards anticancer and antiviral potential, the full spectrum of biological activities for derivatives of this compound remains largely unexplored. oiccpress.comresearchgate.net A key future direction will be the broad biological screening of these compounds.
Systematic screening of derivative libraries against a wide array of biological targets could uncover novel activities in areas such as:
Anti-inflammatory diseases researchgate.net
Neurodegenerative disorders
Antibacterial and antifungal agents
Antioxidant applications nih.gov
Identifying new biological activities will, in turn, reveal novel therapeutic targets for these compounds, opening up new avenues for drug development and expanding the utility of this compound as a privileged scaffold in medicinal chemistry.
Q & A
Q. What are common synthetic routes for ethyl 2-bromo-2-cyanoacetate, and how are intermediates stabilized?
this compound is typically synthesized via α-halogenation of cyanoacetate esters using brominating agents (e.g., Br₂ or NBS) in the presence of a base. The cyano group stabilizes the intermediate enolate, enhancing reaction efficiency . Key steps include maintaining anhydrous conditions to avoid hydrolysis of the ester or nitrile groups. Characterization via H/C NMR and IR spectroscopy confirms the presence of the bromo and cyano moieties .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : The bromo and cyano groups induce distinct deshielding effects. The ester carbonyl appears at ~165–170 ppm in C NMR, while the nitrile carbon resonates at ~115–120 ppm.
- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O stretch) are diagnostic .
- X-ray crystallography (for derivatives): Resolves stereoelectronic effects, as demonstrated in hydrazine derivatives of bromoacetates .
Q. How does the cyano group influence the reactivity of this compound in substitution reactions?
The electron-withdrawing cyano group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution (e.g., alkylation with organoboranes). However, it also increases sensitivity to hydrolysis, necessitating controlled pH and temperature during reactions .
Advanced Research Questions
Q. What mechanistic insights explain the alkylation of this compound with organoboranes?
The reaction proceeds via a radical or polar mechanism, depending on the initiator. Organoboranes (e.g., β-alkyl-9-BBN) transfer alkyl groups to the α-carbon, with the cyano group stabilizing transition states through resonance. The use of 2,6-di-tert-butylphenolate as a base prevents decomposition of the ester group, unlike potassium tert-butoxide, which can hydrolyze the product .
Q. How can researchers resolve contradictions in reported yields for organoborane-mediated alkylations?
Discrepancies often arise from variations in:
- Base selection : Bulky bases (e.g., 2,6-di-tert-butylphenolate) improve stability of the product.
- Temperature : Lower temperatures (0–5°C) minimize side reactions.
- Organoborane structure : β-Alkyl-9-BBN derivatives enhance regioselectivity and reduce steric hindrance . Systematic optimization using design of experiments (DoE) is recommended to identify critical parameters.
Q. What strategies mitigate decomposition of this compound during prolonged storage or reactions?
- Storage : Under inert gas (N₂/Ar) at –20°C, with molecular sieves to prevent moisture ingress.
- Reaction conditions : Use aprotic solvents (e.g., THF, DMF) and avoid strong bases unless necessary. Pre-chilling reagents minimizes exothermic side reactions .
Q. How does stereoelectronic control influence the reactivity of this compound in cyclopropanation reactions?
The bromo and cyano groups create a polarized α-carbon, enabling stereoselective cyclopropanation via Simmons–Smith reagents or transition metal catalysts. The cyano group’s electron-withdrawing nature directs nucleophilic attack to the less hindered face, as observed in analogous cyclopropylideneacetate syntheses .
Data Analysis and Experimental Design
Q. What computational methods validate the electronic effects of substituents in this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO is localized on the α-carbon, confirming its electrophilicity. These insights guide solvent and catalyst selection for tailored reactivity .
Q. How can researchers differentiate between radical and ionic pathways in alkylation reactions?
- Radical traps : Adding TEMPO suppresses radical pathways, observed via halted reaction progress.
- Kinetic isotope effects : Deuterated substrates show negligible KIE in radical mechanisms but significant KIE in ionic pathways.
- ESR spectroscopy : Detects radical intermediates during organoborane-initiated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
